Ethyl 3-butynoate
Overview
Description
Ethyl 3-butynoate, also known as Ethyl But-3-ynoate or ETHYL 3-BUTYNOATE, is a chemical compound . It is an electron-deficient internal alkyne . It is used as a precursor for the synthesis of 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate, alkenylsilanols, and tricyclic aziridine derivatives .
Synthesis Analysis
Ethyl 3-butynoate is reported to undergo codimerization with alkenes to form 1,3-dienes, catalyzed by a rhodium (I)/H 8 -BINAP complex .
Molecular Structure Analysis
The molecular formula of Ethyl 3-butynoate is C6H8O2 . The InChI code is 1S/C6H8O2/c1-3-5-6 (7)8-4-2/h1H,4-5H2,2H3 . The canonical SMILES is CCOC (=O)CC#C .
Chemical Reactions Analysis
As an electron-deficient internal alkyne, Ethyl 3-butynoate has been reported to undergo codimerization with alkenes to form 1,3-dienes .
Physical And Chemical Properties Analysis
Ethyl 3-butynoate has a molecular weight of 112.13 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 3 rotatable bonds . The topological polar surface area is 26.3 Ų . The heavy atom count is 8 .
Scientific Research Applications
Synthesis of Cyclopentene Derivatives
Ethyl 3-butynoate can be used as a precursor for the synthesis of 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate . This compound has potential applications in the development of new pharmaceuticals and materials.
Preparation of Alkenylsilanols
Alkenylsilanols are important intermediates in organic synthesis. Ethyl 3-butynoate can be used in the preparation of these compounds .
Synthesis of Tricyclic Aziridine Derivatives
Tricyclic aziridines are a class of nitrogen-containing heterocycles that have shown potential in medicinal chemistry. Ethyl 3-butynoate can be used in the synthesis of these derivatives .
Methanogenesis Inhibition
Ethyl 3-butynoate acts as a methanogenesis inhibitor . This property could be useful in controlling methane production in various industrial processes.
Study of In Vitro Degradation
Ethyl 3-butynoate has been used in the study of its effect on in vitro degradation . This could be useful in understanding the stability of this compound under various conditions.
Microbial Biomass Production
Ethyl 3-butynoate has been used in studies related to microbial biomass production . This could have implications in the field of bioenergy.
Safety and Hazards
Ethyl 3-butynoate is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, use explosion-proof equipment, and take precautionary measures against static discharges .
Mechanism of Action
Target of Action
Ethyl 3-butynoate is a chemical compound used in organic synthesis reactions . It’s important to note that the targets can vary depending on the context of its use, particularly in complex biological systems.
Mode of Action
In general, esters like Ethyl 3-butynoate can participate in reactions such as esterification and transesterification . These reactions involve the interaction of the ester group with other molecules, leading to the formation of new compounds.
Biochemical Pathways
As an ester, it can be involved in various organic synthesis reactions . The products of these reactions can potentially influence various biochemical pathways, depending on the specific context and conditions.
Result of Action
As an ester, it can undergo reactions to form new compounds, which can have various effects depending on their nature and the context in which they are formed .
Action Environment
The action, efficacy, and stability of Ethyl 3-butynoate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Therefore, these factors should be carefully controlled when using Ethyl 3-butynoate in experimental or industrial applications.
properties
IUPAC Name |
ethyl but-3-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKUBSCWKOQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466415 | |
Record name | ETHYL 3-BUTYNOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-butynoate | |
CAS RN |
53841-07-9 | |
Record name | ETHYL 3-BUTYNOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl but-3-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction studied in the paper involving Ethyl 3-butynoate?
A1: The paper investigates the electrophilic addition reactions of hydrogen halides (HCl, HBr, HI) and their deuterated counterparts (DCl, DBr, DI) to Ethyl 3-butynoate []. This research focuses on understanding the regioselectivity and stereoselectivity of these additions, which are fundamental concepts in organic chemistry.
Q2: Why is understanding the regioselectivity and stereoselectivity of these reactions important?
A2: Regioselectivity refers to the preference of a chemical reaction to occur at a specific site when multiple possibilities exist within a molecule. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. Understanding these selectivities in the context of Ethyl 3-butynoate helps predict the major products formed upon reaction with hydrogen halides. This knowledge is crucial for synthetic chemists designing reaction pathways and predicting product outcomes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.